

Application Notes: Using Amdizalisib to Study Drug Resistance Mechanisms

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Compound of Interest

Compound Name: HMPL-689

Cat. No.: B1192938

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Audience: Researchers, scientists, and drug development professionals.

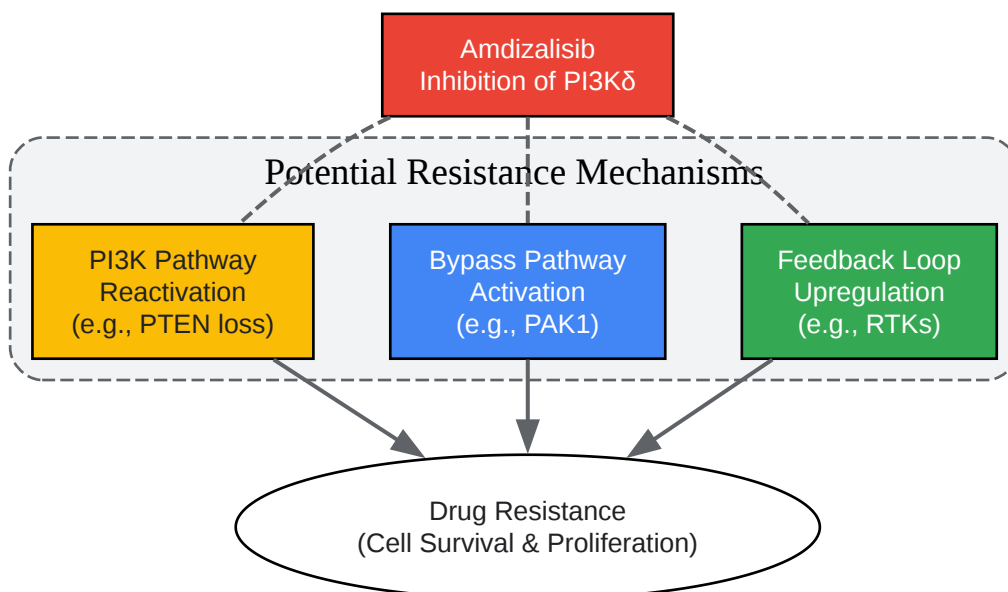
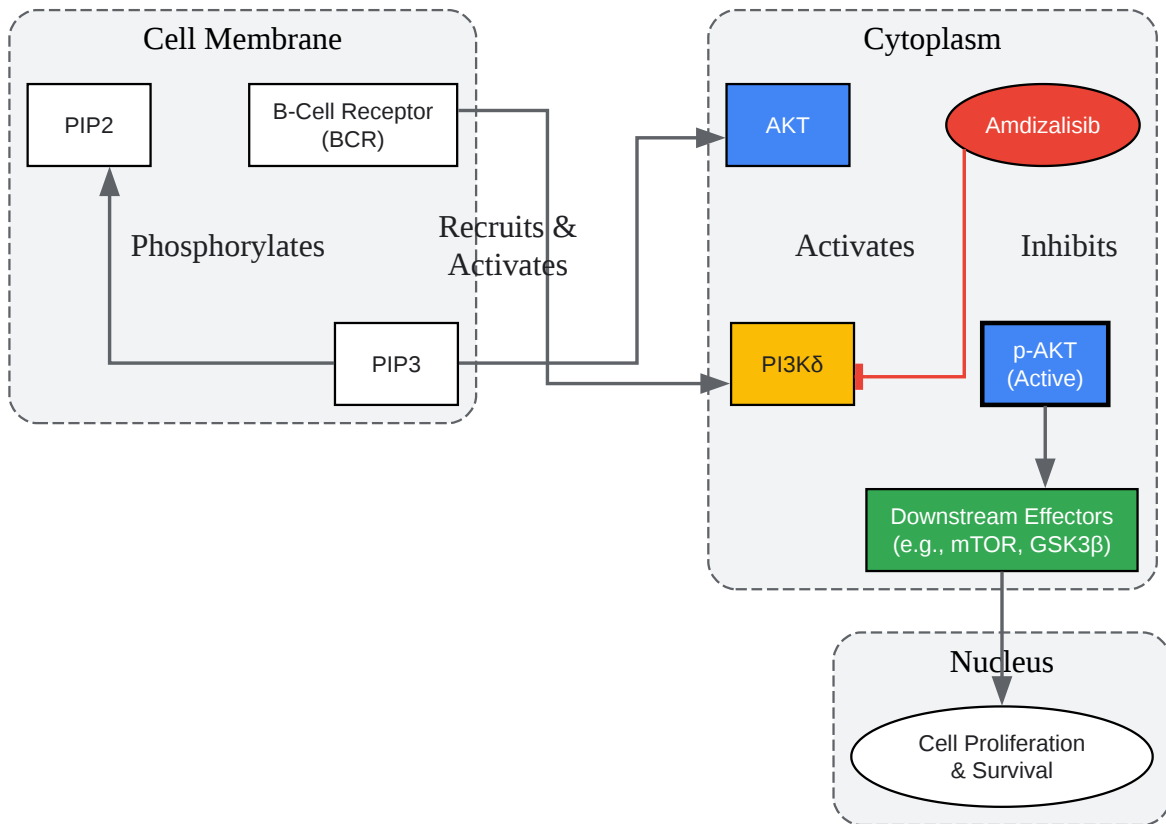
Introduction

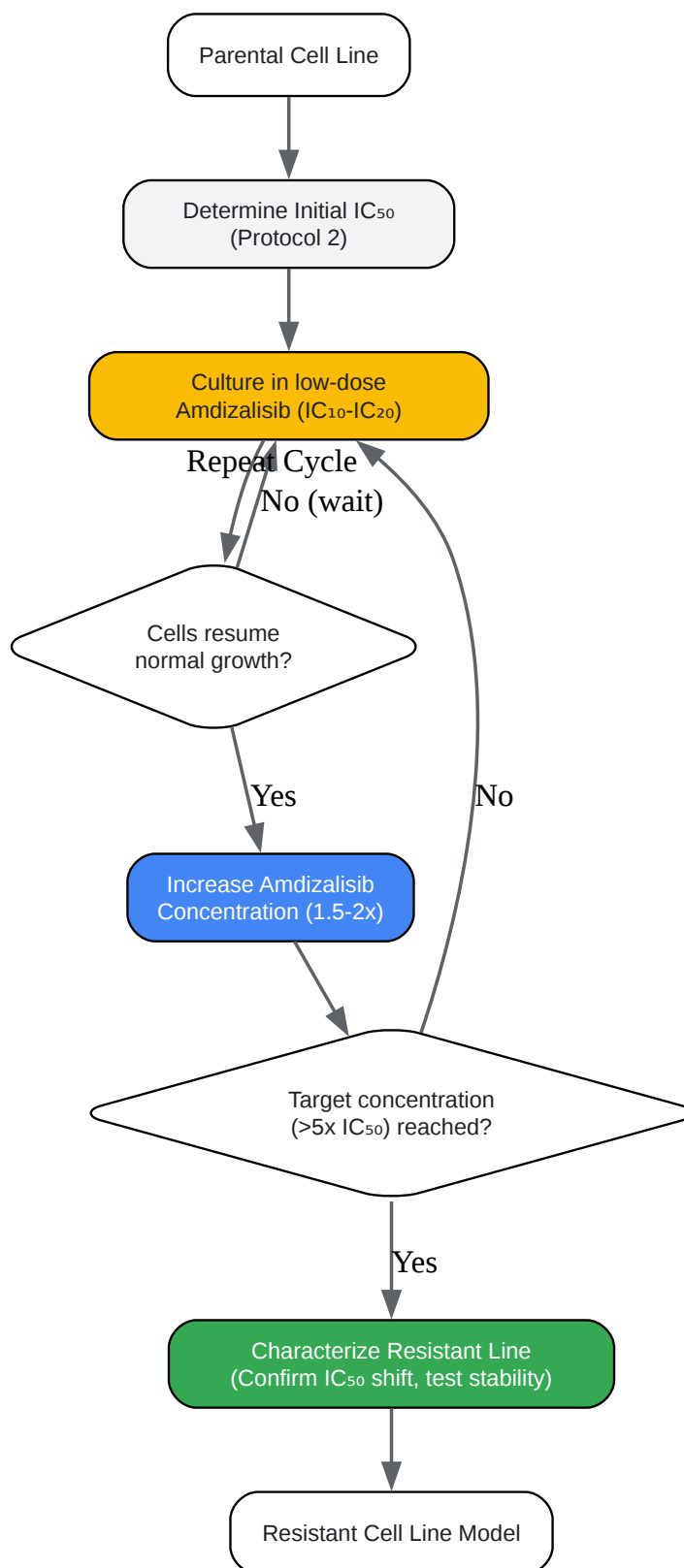
Amdizalisib (**HMPL-689**) is a potent, orally bioavailable, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2][3]} The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival.^[4] Aberrant activation of this pathway, particularly through the PI3K δ isoform which is predominantly expressed in hematopoietic cells, is a hallmark of many B-cell malignancies.^{[2][3]} Amdizalisib's targeted inhibition of the PI3K δ /AKT pathway has shown significant promise in preclinical models of these cancers.^{[1][5]}

However, as with many targeted therapies, the development of drug resistance is a major clinical challenge.^{[4][6]} Understanding the mechanisms by which cancer cells become resistant to amdizalisib is crucial for developing strategies to overcome this resistance and improve patient outcomes. These application notes provide a framework and detailed protocols for using amdizalisib to establish resistant cell line models and investigate the underlying molecular mechanisms of resistance.

Mechanism of Action of Amdizalisib

Amdizalisib selectively binds to and inhibits PI3K δ , a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] In normal and malignant B-cells, activation of the BCR leads to the recruitment and activation of PI3K δ . PI3K δ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7][8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[4][8] Activated AKT phosphorylates numerous substrates that promote cell survival, proliferation, and growth.[4] By inhibiting PI3K δ , amdizalisib blocks the production of PIP3, leading to the suppression of AKT activation and subsequent induction of apoptosis in malignant B-cells.[1]





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